molecular formula C18H17N5O2S B14064544 N-Benzyl-N-ethyl-4-[(E)-(5-nitro-1,3-thiazol-2-yl)diazenyl]aniline CAS No. 102300-51-6

N-Benzyl-N-ethyl-4-[(E)-(5-nitro-1,3-thiazol-2-yl)diazenyl]aniline

Cat. No.: B14064544
CAS No.: 102300-51-6
M. Wt: 367.4 g/mol
InChI Key: JKYLKHWUQKCQAF-UHFFFAOYSA-N
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Description

Benzenemethanamine, N-ethyl-N-[4-[2-(5-nitro-2-thiazolyl)diazenyl]phenyl]- is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of a benzenemethanamine core, an ethyl group, and a diazenyl-substituted phenyl ring with a nitrothiazole moiety. It is used in various scientific research applications due to its distinctive chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, N-ethyl-N-[4-[2-(5-nitro-2-thiazolyl)diazenyl]phenyl]- typically involves multiple steps:

    Formation of the Nitrothiazole Moiety: This step involves the nitration of thiazole to introduce the nitro group.

    Diazotization: The nitrothiazole is then subjected to diazotization to form the diazonium salt.

    Coupling Reaction: The diazonium salt is coupled with N-ethylbenzenemethanamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, N-ethyl-N-[4-[2-(5-nitro-2-thiazolyl)diazenyl]phenyl]- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Benzenemethanamine, N-ethyl-N-[4-[2-(5-nitro-2-thiazolyl)diazenyl]phenyl]- is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Benzenemethanamine, N-ethyl-N-[4-[2-(5-nitro-2-thiazolyl)diazenyl]phenyl]- involves its interaction with specific molecular targets and pathways. The nitrothiazole moiety can interact with enzymes and proteins, potentially inhibiting their activity. The diazenyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzenemethanamine, N-ethyl-: A simpler analog without the diazenyl and nitrothiazole groups.

    Benzenemethanamine, N-phenyl-: Contains a phenyl group instead of the ethyl group.

    Benzenemethanamine, 4-methyl-: Features a methyl group on the aromatic ring.

Uniqueness

Benzenemethanamine, N-ethyl-N-[4-[2-(5-nitro-2-thiazolyl)diazenyl]phenyl]- is unique due to the presence of both the nitrothiazole and diazenyl groups, which impart distinct chemical and biological properties

Properties

CAS No.

102300-51-6

Molecular Formula

C18H17N5O2S

Molecular Weight

367.4 g/mol

IUPAC Name

N-benzyl-N-ethyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]aniline

InChI

InChI=1S/C18H17N5O2S/c1-2-22(13-14-6-4-3-5-7-14)16-10-8-15(9-11-16)20-21-18-19-12-17(26-18)23(24)25/h3-12H,2,13H2,1H3

InChI Key

JKYLKHWUQKCQAF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=NC=C(S3)[N+](=O)[O-]

Origin of Product

United States

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